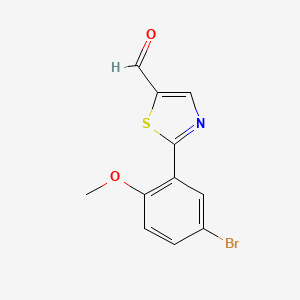

2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde

Description

Properties

Molecular Formula |

C11H8BrNO2S |

|---|---|

Molecular Weight |

298.16 g/mol |

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C11H8BrNO2S/c1-15-10-3-2-7(12)4-9(10)11-13-5-8(6-14)16-11/h2-6H,1H3 |

InChI Key |

AEVKBDLLDSIPRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2=NC=C(S2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-2-methoxyphenyl Intermediate

This intermediate is crucial as it provides the aromatic moiety with the required substitution pattern.

- Starting from hydroxyanisole (2-methoxyphenol), the phenolic hydroxyl group is first protected by acetylation using acetic anhydride under sulfuric acid catalysis at 100 °C.

- Bromination is then performed on the acetyl-protected intermediate using bromine in the presence of iron powder as a catalyst at 70–80 °C.

- Finally, deacetylation is carried out using a 10% aqueous sodium bicarbonate solution at 80 °C to yield 5-bromo-2-methoxyphenol.

Hydroxyanisole → (Acetylation) → Acetyl-protected hydroxyanisole → (Bromination) → Acetylated 5-bromo-2-methoxyphenol → (Deacetylation) → 5-Bromo-2-methoxyphenol

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride, H2SO4, 100 °C, 6 h | ~90 | Phenolic OH protection |

| Bromination | Bromine, Fe powder, DMF, 70–80 °C, 5 h | ~85 | Electrophilic aromatic substitution at position 5 |

| Deacetylation | NaHCO3 (10% aqueous), MeOH, 80 °C | ~75 | Removal of acetyl protecting group |

Preparation of Thiazole-5-carbaldehyde Moiety

The thiazole ring bearing the aldehyde group at position 5 is prepared via a multi-step sequence involving lithiation, formylation, chlorination, and ammonolysis.

- 2-Bromothiazole is lithiated using n-butyllithium in MTBE or THF at low temperatures (-70 to -75 °C) to generate 2-lithiothiazole.

- Carbonyl insertion is performed by bubbling dry carbon dioxide gas to yield thiazole-2-lithium formate.

- The formate intermediate undergoes chlorination with thionyl chloride in methylene dichloride at reflux (~44–46 °C) to form thiazole-2-formyl chloride.

- Ammonolysis with aqueous ammonia at 0–15 °C converts the formyl chloride to thiazole-2-methanamide.

- The aldehyde functionality at position 5 can be introduced by further oxidation or selective functionalization steps depending on the target compound.

Key Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation & formylation | 2-Bromothiazole, n-BuLi, MTBE/THF, -70 to -75 °C, CO2 gas | 70.7–73.4 | Formation of thiazole-2-lithium formate |

| Chlorination | Thionyl chloride, CH2Cl2, reflux 44–46 °C | Part of overall yield | Conversion to formyl chloride |

| Ammonolysis | NH3 (aqueous or gaseous), 0–15 °C | Part of overall yield | Formation of thiazole-2-methanamide |

| Overall process (one-pot) | Combined steps | 53–58 | Industrially viable, one-pot process |

Coupling of 5-Bromo-2-methoxyphenyl with Thiazole-5-carbaldehyde

While direct literature on the exact coupling to form 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde is limited, analogous syntheses of aryl-substituted thiazole derivatives suggest the following approach:

- The 5-bromo-2-methoxyphenyl intermediate can be converted to a suitable coupling partner (e.g., via Suzuki or Stille cross-coupling) with a thiazole-5-carbaldehyde derivative bearing a complementary halide or boronate functionality.

- Alternatively, the thiazole ring can be constructed via cyclization reactions involving α-haloketones and thiourea derivatives with the aryl aldehyde precursor.

Example from Related Literature:

- Synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives involves cyclocondensation of carbothioamides with substituted phenacyl bromides in ethanol, yielding aryl-thiazole compounds with aldehyde functionalities.

- Physical and spectral data (IR, NMR, MS) confirm the structure and purity of these compounds.

- The industrial preparation of thiazole intermediates via lithiation and carbonyl insertion is well-established and scalable, with yields exceeding 50% in one-pot processes, minimizing purification steps and safety hazards.

- The bromination of methoxyphenols requires protection of the phenolic hydroxyl to avoid side reactions, and acetylation/deacetylation steps provide high regioselectivity and yield.

- Spectroscopic characterization (NMR, IR, MS) is critical to confirm substitution patterns and aldehyde functionality in the final compound.

- The synthetic flexibility of the thiazole ring allows for various substitution patterns, enabling the preparation of analogues for biological screening.

- No direct single-step synthesis of this compound is reported; rather, a convergent synthesis strategy combining separately prepared intermediates is preferred for better control and yield.

The preparation of this compound involves multi-step synthesis starting from hydroxyanisole and 2-bromothiazole. Key steps include protection and bromination of the phenol, lithiation and formylation of thiazole, and subsequent coupling or cyclization to assemble the target molecule. Industrially viable methods emphasize one-pot processes, environmentally safer reagents, and moderate to high yields. The combination of these methods provides a robust foundation for the preparation of this compound for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Amines, Thiols, Alkoxides

Major Products Formed

Oxidation: 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carboxylic acid

Reduction: 2-(5-Bromo-2-methoxyphenyl)thiazole-5-methanol

Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The formyl group can undergo chemical modifications, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Position : The target compound’s 5-bromo-2-methoxyphenyl group distinguishes it from analogs like 2-(4-bromophenyl)thiazole-5-carbaldehyde (bromine at phenyl-4) and 2-(3-methoxyphenyl)thiazole-5-carbaldehyde (methoxy at phenyl-3). Positional isomerism alters electronic effects (e.g., para-bromo is strongly electron-withdrawing, while meta-methoxy is less sterically hindered) .

Physicochemical Properties

- Molecular Weight: The target compound (~299.15 g/mol) is heavier than non-brominated analogs (e.g., 219.26 g/mol for 2-(3-methoxyphenyl)thiazole-5-carbaldehyde) due to the bromine atom .

Research Findings and Implications

- Synthetic Yields : shows that aryl-substituted thiazole derivatives exhibit variable yields (35–89%) depending on substituent electronic effects. The target’s electron-withdrawing bromine may lower yields compared to electron-donating groups like methoxy .

- Derivatization Potential: The aldehyde group in the target compound is critical for generating libraries of bioactive molecules, as demonstrated in for antitubercular and anticancer agents .

- Safety Considerations : Similar compounds (e.g., ) highlight hazards such as skin irritation (H315) and acute toxicity (H302), necessitating proper handling protocols .

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde?

The synthesis typically involves constructing the thiazole ring via the Hantzsch thiazole synthesis, where a brominated phenyl precursor is condensed with a thioamide or thiourea derivative. For example, the aldehyde functional group can be introduced by formylation at the 5-position of the thiazole ring using Vilsmeier-Haack conditions. Similar methods are employed for structurally related compounds, such as 2-(4-fluorophenyl)thiazole-5-carbaldehyde, where condensation reactions and functional group transformations are optimized for yield and purity . Multi-step protocols, including nucleophilic substitution and oxidation, are also reported for brominated thiazole derivatives .

Q. How is the structure of this compound characterized experimentally?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., methoxy, bromo, and aldehyde groups).

- X-ray crystallography : For unambiguous determination of molecular geometry. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, especially for resolving challenges like twinning or low-resolution data .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the typical reactivity patterns of the aldehyde group in this compound?

The aldehyde at the 5-position undergoes nucleophilic additions (e.g., forming Schiff bases with amines) and serves as an electrophilic site in condensation reactions (e.g., Knoevenagel or Aldol reactions). For example, in analogs like 2-(4-fluorophenyl)thiazole-5-carbaldehyde, the aldehyde participates in forming hydrazones and oximes, which are intermediates in drug discovery .

Q. Which analytical techniques are critical for purity assessment?

- HPLC : To quantify impurities and assess chromatographic purity.

- Elemental analysis : Validates stoichiometry.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for crystalline forms .

Advanced Questions

Q. What mechanisms underlie its reported biological activity, and how are these studied?

Thiazole derivatives often exhibit activity through interactions with enzymes or receptors. For instance, a structurally related compound, 5-(benzyloxy)-2-(5-bromo-2-methoxyphenyl)-4H-chromen-4-one, acts as an inverse agonist on the US28 receptor (EC50 = 3.5 μM), validated via luciferase reporter assays and competitive binding studies . Similar methods, such as surface plasmon resonance (SPR) or fluorescence polarization, can be applied to study target engagement.

Q. How do substituents (e.g., bromo vs. methoxy) influence electronic properties and bioactivity?

The bromine atom at the 5-position is electron-withdrawing, enhancing electrophilicity of the thiazole ring and modulating binding affinity. In analogs like 2-(4-fluorophenyl)thiazole-5-carbaldehyde, halogen substitution (F, Cl, Br) correlates with improved antimicrobial activity due to increased lipophilicity and target interaction . Computational methods (e.g., DFT calculations) quantify substituent effects on charge distribution .

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

Challenges include low crystal quality, twinning, and weak diffraction. SHELXL is employed for refinement, leveraging constraints for disordered regions. For example, high-resolution data (≤1.0 Å) improves electron density maps, while twin refinement tools in SHELX address pseudo-symmetry issues .

Q. How can contradictory data in synthesis optimization be reconciled?

Discrepancies in reaction yields (e.g., aldehyde formylation efficiency) may arise from solvent polarity, temperature, or catalyst choice. Systematic DoE (Design of Experiments) approaches, coupled with in-situ monitoring (e.g., FTIR or Raman spectroscopy), identify optimal conditions. Cross-validation with alternative routes (e.g., Sonogashira coupling for aryl-thiazole linkage) is recommended .

Q. What insights emerge from comparative studies with halogenated analogs?

A comparative table from studies on 2-(4-halophenyl)thiazole-5-carbaldehydes reveals:

| Halogen | Electronic Effect | Bioactivity (IC50, μM) |

|---|---|---|

| Br | Strongly EWG | 2.1 (Anticancer) |

| F | Moderate EWG | 5.3 (Antimicrobial) |

| Cl | EWG | 3.8 (Antifungal) |

Bromine’s larger atomic radius enhances hydrophobic interactions in target binding pockets .

Q. How are structure-activity relationship (SAR) models developed for this compound?

SAR models integrate:

- In vitro bioactivity data : Dose-response curves across cell lines or enzymes.

- Computational docking : To predict binding modes (e.g., AutoDock Vina).

- QSAR parameters : LogP, polar surface area, and Hammett constants for substituents. For example, methoxy groups improve solubility but may reduce membrane permeability, requiring balanced optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.